

In vivo functions and physiological concentrations of N-Stearoylglycine

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An In-Depth Technical Guide to **N-Stearoylglycine**: Functions, Concentrations, and Analysis

Introduction

N-Stearoylglycine (NSG) is an endogenous N-acyl- α amino acid, a class of lipid signaling molecules.[1] It is formed from the conjugation of stearic acid, a common saturated fatty acid, and the amino acid glycine.[2] N-acyl amides are recognized for their diverse biological activities, including roles in pain and inflammation.[3][4] As a member of this family, **N-Stearoylglycine** is a subject of growing interest for its potential physiological functions and as a target for therapeutic development. This guide provides a comprehensive overview of the current scientific understanding of **N-Stearoylglycine**, focusing on its in vivo roles, physiological concentrations, and the methodologies used for its study.

Physicochemical Properties

N-Stearoylglycine is characterized as a lipid with a small, ionizable polar headgroup.[5] Its chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C20H39NO3	[2]
Molecular Weight	341.5 g/mol	[2]
IUPAC Name	2-(octadecanoylamino)acetic acid	[2]
Synonyms	Stearoylglycine, N-Octadecanoylglycine	[2]
Chemical Class	Fatty Amide, N-acyl-alpha amino acid	[1][2]

In Vivo Functions and Biological Roles

The precise in vivo functions of **N-Stearoylglycine** are still under investigation, but research into related N-acyl amides provides significant insights into its likely biological roles.

- **Nervous System Signaling:** N-acyl amides are a novel family of endogenous signaling lipids with multiple effects on pain and inflammation.[3] For instance, the related compound N-arachidonoyl glycine (NAGly) is known to activate the orphan G protein-coupled receptor GPR18 and modulate synaptic transmission in the spinal cord.[3] While less potent than its unsaturated or shorter-chain counterparts, **N-Stearoylglycine** has been observed to induce calcium influx in sensory neurons, suggesting a role in neuronal signaling.[3]
- **Skin Barrier Function:** The skin's outermost layer, the stratum corneum, relies on a complex lipid matrix composed of ceramides, cholesterol, and free fatty acids to maintain its barrier function.[6][7] While direct evidence for **N-Stearoylglycine**'s role is limited, the high concentration of the related N-palmitoyl glycine in the skin suggests that saturated N-acyl glycines may contribute to the physical and chemical properties of this protective barrier.[3][8]
- **Metabolic Regulation:** GPR92 (also known as LPA5), a receptor for some N-acyl glycines, is expressed in islet macrophages and is modulated by diet in metabolic tissues.[9][10][11][12] Activation of GPR92 can influence islet inflammation and β cell function, indicating a potential role for its ligands in glucose homeostasis and the progression of diabetes.[12]

Physiological Concentrations

Quantitative data on the physiological concentrations of **N-Stearoylglycine** in various tissues are not extensively documented in the available literature. However, studies on the closely related N-palmitoyl glycine (PalGly) provide a valuable reference for the expected distribution and concentration range of saturated N-acyl glycines in mammalian tissues. The table below summarizes the levels of PalGly found in various tissues of Sprague-Dawley rats.

Tissue	Concentration of N-Palmitoylglycine (pmol/g)
Skin	~1600
Spinal Cord	~300
Lung	~250
Spleen	~175
Liver	~150
Kidney	~125
Intestine	~125
Heart	~100
Muscle	~75
Brain	~50
Adipose	~50
Plasma	Not Reported

Data derived from studies on Sprague-Dawley rats and quantified by HPLC/MS/MS.[3]

Biosynthesis and Degradation

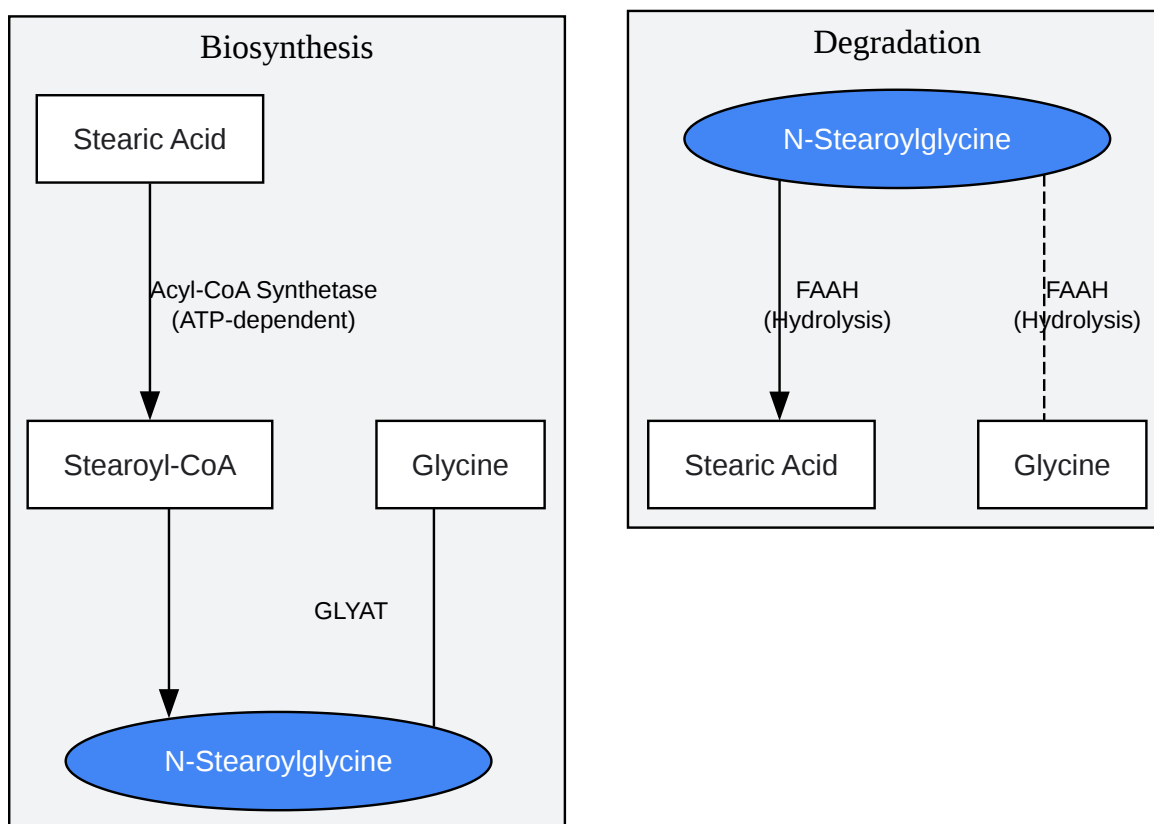
The metabolic pathways for N-fatty acylglycines involve both synthesis and degradation enzymes that regulate their cellular concentrations.

Biosynthesis: The primary proposed route for **N-Stearoylglycine** synthesis is the glycine-dependent pathway.^[13] This process involves two main steps:

- **Acyl-CoA Formation:** Stearic acid is converted to its activated form, Stearoyl-CoA, by an acyl-CoA synthetase in an ATP-dependent reaction.
- **Glycine Conjugation:** The enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of Stearoyl-CoA with glycine to form **N-Stearoylglycine**.^[13]

Degradation: The primary route of degradation for N-fatty acylglycines is hydrolysis.^[13]

- **Hydrolysis:** The enzyme Fatty Acid Amide Hydrolase (FAAH) catalyzes the cleavage of the amide bond in **N-Stearoylglycine**, releasing stearic acid and glycine.^[13]



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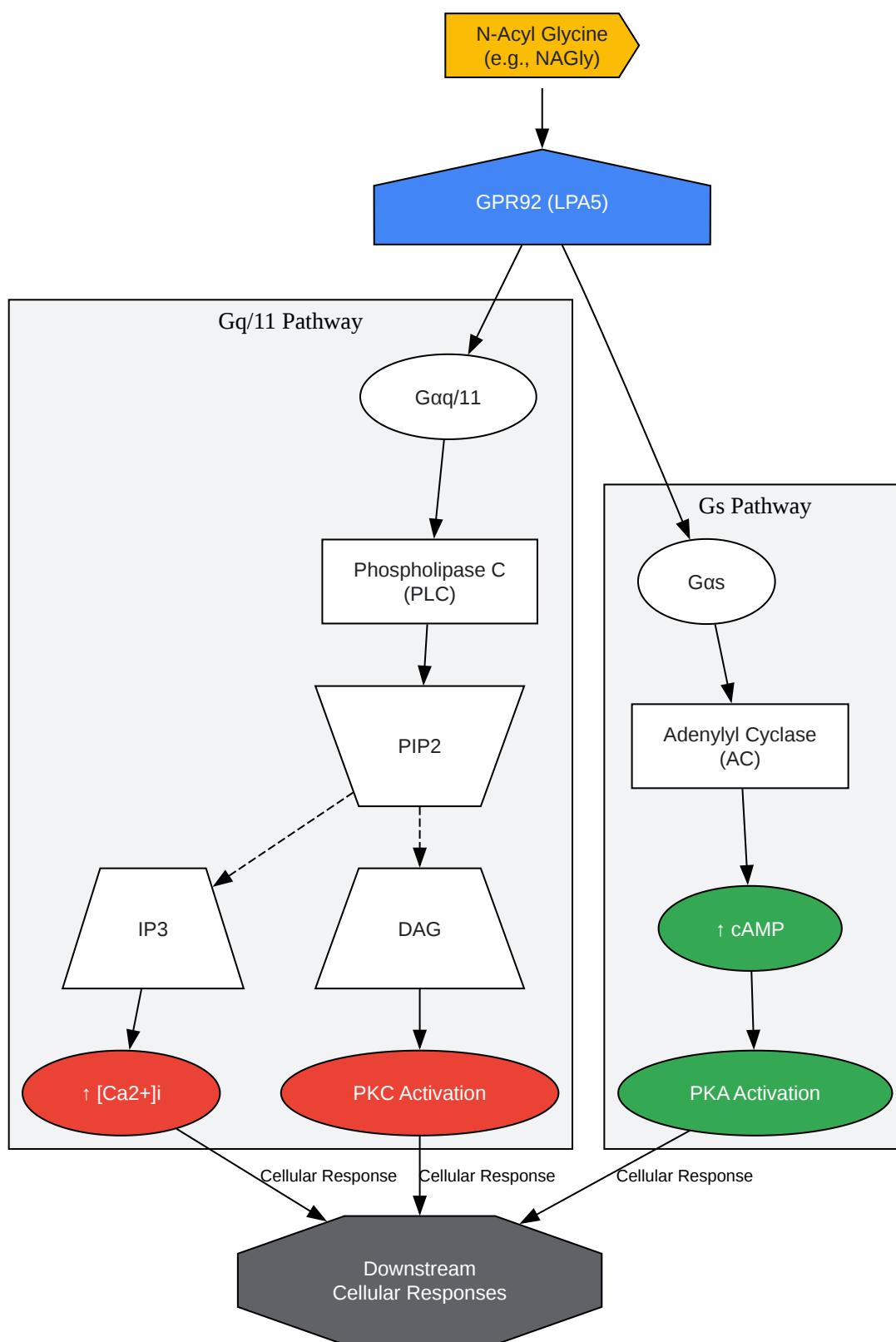
Biosynthesis and Degradation of **N-Stearoylglycine**.

Signaling Pathways

While **N-Stearoylglycine** itself has not been extensively characterized as a ligand for a specific receptor, related N-acyl amides like N-arachidonylglycine (NAGly) and lysophosphatidic acid (LPA) are known to activate GPR92 (LPA5).^{[9][10]} Activation of GPR92 can initiate downstream signaling through multiple G-protein subtypes, primarily Gq/11 and Gs.

- **Gq/11 Pathway:** Activation of the Gq/11 pathway by GPR92 leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).^[9]
- **Gs Pathway:** GPR92 activation can also couple to the Gs pathway, stimulating Adenylyl Cyclase (AC). This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).^{[9][10]}

These pathways suggest that N-acyl glycines can modulate a wide range of cellular processes, including neuronal excitability, inflammation, and metabolic function.^{[9][11]}



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GPR92 Signaling Pathways Activated by N-Acyl Glycines.

Experimental Protocols

The quantification of **N-Stearoylglycine** and other N-acyl amides from biological matrices requires sensitive and specific analytical methods, typically involving liquid chromatography-mass spectrometry (LC-MS).^{[14][15][16]} The following protocol is a generalized workflow based on methodologies developed for related compounds like N-palmitoyl glycine.^[3]

Tissue Extraction

- Objective: To extract total lipids, including **N-Stearoylglycine**, from biological tissue.
- Procedure:
 - Weigh frozen tissue sample and homogenize in a 2:1 chloroform/methanol solution (20 volumes to tissue weight).
 - Centrifuge the homogenate at high speed (e.g., 31,000 x g) for 15 minutes at 24°C.
 - Collect the supernatant. Add chloroform (0.2 volumes) and a 0.73% NaCl solution (0.2 volumes) to the supernatant to induce phase separation.
 - Centrifuge at a lower speed (e.g., 1,000 x g) for 15 minutes.
 - Carefully collect the lower organic phase, which contains the lipid extract. The upper aqueous phase is discarded.

Partial Purification by Solid-Phase Extraction (SPE)

- Objective: To enrich the sample for N-acyl amides and remove interfering substances.
- Procedure:
 - Apply the lipid extract from the previous step to a diethylaminopropyl (DEAP) silica-based SPE column.
 - Wash the column with a non-polar solvent (e.g., chloroform) to elute neutral lipids.
 - Elute the desired N-acyl glycine fraction using a more polar solvent mixture, such as 2:1:0.02 chloroform/methanol/acetic acid.

- Evaporate the solvent from the collected fraction under a stream of nitrogen gas.

Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

- Objective: To separate and quantify **N-Stearoylglycine** with high specificity and sensitivity.
- Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
- Procedure:
 - Reconstitute the dried extract in a suitable solvent (e.g., methanol).
 - Inject the sample into the HPLC system. A C18 reversed-phase column is typically used for separation.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For **N-Stearoylglycine**, this involves monitoring the transition from the precursor ion (parent ion) to a specific product ion (fragment ion).
 - Precursor Ion (Negative Mode): $[M-H]^-$, m/z 340.3
 - Product Ion: The characteristic glycine fragment, m/z 74.2
 - Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., $[^{13}C_2, ^{15}N]$ **N-Stearoylglycine**) to correct for matrix effects and procedural losses.[17]



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Experimental Workflow for **N-Stearoylglycine** Quantification.

Conclusion and Future Directions

N-Stearoylglycine is an endogenous lipid with potential roles in neuronal signaling, skin barrier integrity, and metabolic control. While its specific functions and physiological concentrations are not yet fully elucidated, research on related N-acyl amides provides a strong framework for future investigation. Advances in lipidomics and mass spectrometry will be crucial for accurately mapping the distribution of **N-Stearoylglycine** in various tissues and understanding how its levels change in health and disease. Further research is needed to identify and confirm its specific molecular targets, such as G protein-coupled receptors, and to fully understand its contribution to complex physiological processes. This knowledge will be vital for exploring the therapeutic potential of modulating **N-Stearoylglycine** pathways for conditions ranging from chronic pain to metabolic disorders.

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